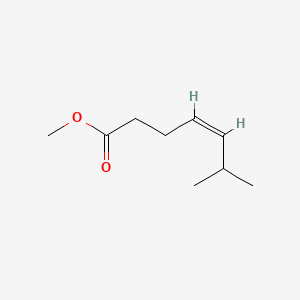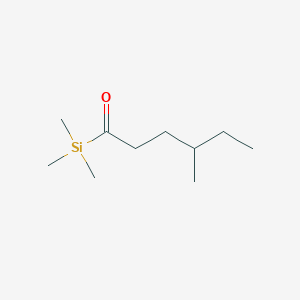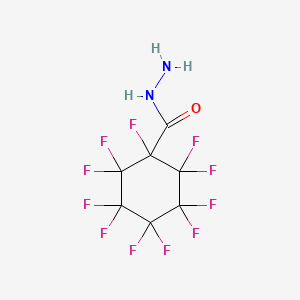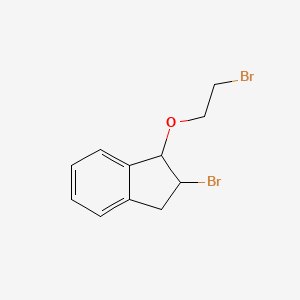![molecular formula C15H21FN2S B14149448 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea CAS No. 6526-12-1](/img/structure/B14149448.png)
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea is an organic compound with the molecular formula C15H21FN2S It is a thiourea derivative, characterized by the presence of a cyclohexyl group and a 4-fluorophenyl group attached to the thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea typically involves the reaction of cyclohexylamine with 2-(4-fluorophenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding urea derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea.
Reduction: Formation of 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea
- 1-Cyclohexyl-3-[2-(4-chlorophenyl)ethyl]thiourea
- 1-Cyclohexyl-3-[2-(4-bromophenyl)ethyl]thiourea
Uniqueness
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclohexyl group also contributes to its distinct physicochemical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
6526-12-1 |
|---|---|
Molekularformel |
C15H21FN2S |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H21FN2S/c16-13-8-6-12(7-9-13)10-11-17-15(19)18-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H2,17,18,19) |
InChI-Schlüssel |
RKOYRVHPJOPHCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=S)NCCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





silane](/img/structure/B14149387.png)
![N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide](/img/structure/B14149397.png)






![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)


